3-(2-(3-hydroxy-4-(4-phenyl-1H-pyrazol-3-yl)phenoxy)ethyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one
Description
This compound belongs to a class of nitrogen-containing heterocycles with a structurally complex framework. Its core consists of a methanopyrido[1,2-a][1,5]diazocin-8(2H)-one scaffold, fused with a tetrahydro-1H-1,5-methanopyrido group. A phenoxyethyl side chain substituted at the 3-hydroxy position with a 4-phenyl-1H-pyrazol-3-yl moiety further diversifies its architecture .
Properties
Molecular Formula |
C28H28N4O3 |
|---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
11-[2-[3-hydroxy-4-(4-phenyl-1H-pyrazol-5-yl)phenoxy]ethyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
InChI |
InChI=1S/C28H28N4O3/c33-26-14-22(9-10-23(26)28-24(15-29-30-28)20-5-2-1-3-6-20)35-12-11-31-16-19-13-21(18-31)25-7-4-8-27(34)32(25)17-19/h1-10,14-15,19,21,33H,11-13,16-18H2,(H,29,30) |
InChI Key |
IMWMUPXTXHAHKK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)CCOC4=CC(=C(C=C4)C5=C(C=NN5)C6=CC=CC=C6)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(2-(3-hydroxy-4-(4-phenyl-1H-pyrazol-3-yl)phenoxy)ethyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one involves multiple steps. The synthetic route typically starts with the preparation of the pyrazole ring, followed by the introduction of the phenoxy group and the construction of the diazocinone core. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve scaling up these reactions and optimizing conditions to improve efficiency and reduce costs .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The pyrazole ring can be reduced under specific conditions to form a dihydropyrazole derivative.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. .
Scientific Research Applications
3-(2-(3-hydroxy-4-(4-phenyl-1H-pyrazol-3-yl)phenoxy)ethyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for drug development.
Medicine: It may have therapeutic potential due to its ability to modulate specific biological pathways.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The pyrazole ring and phenoxy group can bind to enzymes or receptors, modulating their activity. The diazocinone core may also play a role in stabilizing the compound’s interaction with its targets. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound’s closest structural analogs include:
8-Substituted pyrido[3,4-d]pyrimidin-4(3H)-one derivatives (e.g., 54g and 54m)
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate
(1R,5S)-3-(2-((3-(4-Methoxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)ethyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one
Key Observations:
Structural Flexibility vs. Rigidity: The target compound’s methanopyridodiazocinone core provides conformational rigidity compared to the more flexible tetrahydroimidazo[1,2-a]pyridine scaffold . This rigidity may enhance target selectivity in biological systems.
Substituent-Driven Properties: The 3-hydroxy-4-(4-phenylpyrazole)phenoxyethyl side chain in the target compound introduces multiple hydrogen-bond donors/acceptors, contrasting with the electron-withdrawing nitro and ester groups in tetrahydroimidazo[1,2-a]pyridines . The chromenone-containing analog replaces the pyrazole with a methoxyphenyl-chromenone group, likely altering solubility and π-stacking interactions.
Synthetic Challenges: Pyrido[3,4-d]pyrimidinones are synthesized via Suzuki-Miyaura cross-coupling (e.g., palladium-catalyzed reactions) with moderate yields (16–42%) . The target compound’s synthesis would likely require similar cross-coupling steps but with additional complexity due to its fused bicyclic core.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
